molecular formula C12H11NO2S B2836652 N-(4-(methylthio)phenyl)furan-2-carboxamide CAS No. 899014-94-9

N-(4-(methylthio)phenyl)furan-2-carboxamide

Cat. No.: B2836652
CAS No.: 899014-94-9
M. Wt: 233.29
InChI Key: HBYBPMAYAGVWAZ-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)phenyl)furan-2-carboxamide (CAS 899014-94-9) is a synthetic organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol. This chemical features a furan-2-carboxamide scaffold linked to a (methylthio)phenyl group, a structure of significant interest in medicinal chemistry research. Recent scientific investigations have highlighted the potential of this compound and its structural analogs. Notably, a key derivative, (p-tolylcarbamothioyl)furan-2-carboxamide, has demonstrated promising in vitro anti-cancer activity , particularly against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines . Furthermore, compounds within this class have shown substantial anti-microbial potential against a range of bacterial and fungal strains . The furan-carboxamide moiety is a recognized pharmacophore, and researchers are actively exploring its integration into drug molecules to enhance their medicinal properties . The presence of both carboxamide and thioether functional groups in the structure allows for diverse molecular interactions, making it a valuable scaffold for developing new therapeutic agents and for biochemical probing. Please note: This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The product is currently out of stock; please contact us to be notified when it becomes available .

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-16-10-6-4-9(5-7-10)13-12(14)11-3-2-8-15-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYBPMAYAGVWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)phenyl)furan-2-carboxamide typically involves the reaction of 4-(methylthio)aniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated furan derivatives

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of furan-2-carboxamides is highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Phenyl Ring Molecular Formula Melting Point (°C) Key Properties/Activities
N-(4-(Methylthio)phenyl)furan-2-carboxamide -SMe C₁₂H₁₁NO₂S Not reported Potential enzyme modulation
N-(4-Bromophenyl)furan-2-carboxamide -Br C₁₁H₈BrNO₂ Not reported Suzuki-Miyaura coupling precursor
N-(p-Tolyl)furan-2-carboxamide (3p) -CH₃ C₁₂H₁₁NO₂ Not reported Synthesized via reductive transamidation
ML18829 (SARS-CoV inhibitor) -tert-butyl, pyridinyl C₂₃H₂₉N₃O₂ Not reported Non-covalent 3CLpro inhibition
5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide -Cl, morpholinomethyl C₂₂H₂₁ClN₂O₃ Not reported Bioactive compound (BLD Pharm)
N-(4-((4-Benzhydryl piperazin-1-yl) methyl carbamoyl) phenyl) furan-2-carboxamide -piperazinyl, benzhydryl C₂₉H₂₉N₃O₂ Not reported Brass corrosion inhibitor

Key Observations :

  • This could influence binding interactions in enzyme inhibition.
  • Steric Effects: Bulky substituents (e.g., morpholinomethyl in ) reduce conformational flexibility, whereas smaller groups like -CH₃ (3p) may improve solubility .
  • Biological Relevance : The tert-butyl and pyridinyl groups in ML18829 demonstrate how extended hydrophobic/aromatic moieties enhance viral protease inhibition , suggesting that the methylthio group in the target compound might occupy similar binding pockets.

Key Observations :

  • High-yield routes (e.g., 95% for compound 7 ) often involve straightforward condensation or hydrazinolysis, whereas cross-coupling methods (e.g., Suzuki ) require precise catalyst control.
  • The methylthio group’s synthesis may require thiolation agents (e.g., (CH₃)₂S), though direct evidence is absent in the provided data.
Antimicrobial and Enzyme Inhibition:
  • ML18829 : Inhibits SARS-CoV 3CLpro at 10–50 µM , highlighting the role of bulky substituents in viral protease binding.
  • 5-Nitrothiophene carboxamides : Exhibit narrow-spectrum antibacterial activity (99% purity in one analog ), suggesting nitro groups enhance microbial targeting.
Corrosion Inhibition:
  • Piperazinyl/benzhydryl-substituted furan-2-carboxamides show 85–90% inhibition for brass in HCl, attributed to adsorption via lone pairs on N/O atoms . The methylthio group’s sulfur may offer similar adsorption capacity.

Structure-Activity Relationships (SAR)

  • Heterocyclic Modifications : Replacing furan with thiophene (as in 2-thiophenefentanyl ) alters π-π stacking and hydrogen bonding, underscoring the furan ring’s critical role in maintaining activity.
  • Hydrophobic Substituents: tert-Butyl and morpholinomethyl groups (–15) enhance lipophilicity, likely improving membrane permeability.

Biological Activity

N-(4-(methylthio)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its anti-cancer and antimicrobial properties, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

This compound features a furan ring attached to a phenyl group substituted with a methylthio moiety. This unique structure contributes to its potential therapeutic effects, particularly in oncology and infectious disease treatment.

Anti-Cancer Activity

Recent studies have demonstrated the compound's notable anti-cancer properties. In vitro tests against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer), showed promising results:

CompoundCell LineCell Viability (%)
Doxorubicin HepG20.62
This compound HepG233.29
This compound Huh-745.09
This compound MCF-741.81

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, outperforming many other synthesized derivatives .

Structure-Activity Relationship (SAR)

The anti-cancer activity is influenced by the electronic properties of substituents on the phenyl ring. Electron-donating groups, such as the methylthio group, enhance the compound's efficacy. The presence of different substituents has been linked to varying levels of activity, with para-substituted compounds generally exhibiting superior anti-cancer effects compared to ortho or meta substitutions .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown significant antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
E. coli 280
S. aureus 265
B. cereus 230

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on multiple cancer cell lines, revealing that its mechanism of action may involve inducing apoptosis and halting cell cycle progression at the G0-G1 phase .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against drug-resistant strains, demonstrating its potential as an alternative treatment option in an era of increasing antibiotic resistance .

Q & A

Basic: What are the standard synthetic routes for N-(4-(methylthio)phenyl)furan-2-carboxamide, and how can purity be optimized?

Answer:
The compound is typically synthesized via amide coupling between 4-(methylthio)aniline and furan-2-carboxylic acid derivatives. A common method involves activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with the aniline in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Catalytic triethylamine may enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate) .

Basic: Which spectroscopic and computational techniques are recommended for structural characterization?

Answer:

  • NMR (¹H/¹³C): Confirm the presence of the furan ring (δ ~7.5–6.3 ppm for protons) and methylthio group (δ ~2.5 ppm for S-CH₃).
  • Mass Spectrometry (HRMS): Verify molecular weight (theoretical: C₁₂H₁₁NO₂S = 241.26 g/mol).
  • FTIR: Identify carbonyl stretch (~1650 cm⁻¹ for amide C=O) and furan C-O-C (~1250 cm⁻¹).
  • Computational Tools: Use Gaussian or ORCA for DFT calculations to predict electronic properties and compare with experimental data .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial: Broth microdilution assays (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition: Fluorescence-based assays targeting COX-2 or kinases.
  • Molecular Docking: AutoDock Vina to predict binding affinity to targets like EGFR or DNA gyrase .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:
Contradictions often arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects). Mitigation strategies:

  • Orthogonal Validation: Confirm results using alternate assays (e.g., SPR for binding affinity alongside enzymatic assays).
  • Dosage Optimization: Perform dose-response curves (1 nM–100 µM) to identify non-specific cytotoxicity.
  • Metabolite Profiling: Use LC-MS to rule out degradation products.
  • Structured Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) .

Advanced: What strategies improve yield in multi-step syntheses involving sulfur-containing intermediates?

Answer:

  • Sulfur Stability: Protect the methylthio group during synthesis (e.g., using Boc-protected intermediates) to prevent oxidation.
  • Catalytic Optimization: Employ Pd/C or Ni catalysts for coupling reactions to enhance efficiency.
  • Solvent Selection: Use degassed DCM or THF to minimize disulfide formation.
  • In Situ Monitoring: ReactIR or HPLC tracking to identify side reactions (e.g., thioether oxidation) .

Advanced: How does the methylthio group influence binding interactions with biological targets?

Answer:
The -SMe group acts as a moderate electron-withdrawing substituent, enhancing hydrogen bonding and van der Waals interactions with hydrophobic pockets in targets like kinases.

  • SAR Studies: Compare with analogs (e.g., -OCH₃ or -Cl substituents) to isolate -SMe effects.
  • Crystallography: Co-crystallize the compound with target proteins (e.g., COX-2) to map binding modes.
  • MD Simulations: GROMACS or AMBER to simulate ligand-protein stability over 100 ns trajectories .

Advanced: What methodologies address solubility challenges in in vivo studies?

Answer:

  • Formulation: Use co-solvents (10% DMSO + 5% Tween-80 in saline) or liposomal encapsulation.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Salt Formation: React with HCl or sodium bicarbonate to form water-soluble salts.
  • Pharmacokinetic Profiling: Conduct ADME studies (e.g., LogP via shake-flask method) to guide formulation .

Advanced: How can computational models predict off-target interactions?

Answer:

  • Target Fishing: Use SwissTargetPrediction or SEA to identify potential off-targets.
  • Toxicity Prediction: ADMETlab 2.0 to assess hepatotoxicity or hERG inhibition risks.
  • Polypharmacology Networks: Cytoscape to map compound-target-pathway interactions. Validate with kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

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